molecular formula C11H15Cl2N3 B2519600 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride CAS No. 2171866-51-4

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

Cat. No.: B2519600
CAS No.: 2171866-51-4
M. Wt: 260.16
InChI Key: BIRSTAORIXBISB-UHFFFAOYSA-N
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Description

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is a polycyclic heteroaromatic compound featuring an imidazo[4,5-f]quinoline core substituted with a methyl group at the 3-position and stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₄Cl₂N₃, with a molecular weight of 193.68 g/mol (CAS purity: 95%) . The dihydrochloride form enhances solubility and stability, making it suitable for research applications, particularly as a synthetic intermediate or building block in medicinal chemistry .

Properties

IUPAC Name

3-methyl-6,7,8,9-tetrahydroimidazo[4,5-f]quinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h4-5,7,12H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRSTAORIXBISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=C2CCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the imidazoquinoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the imidazoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The imidazo[4,5-f]quinoline scaffold is shared among several mutagenic and carcinogenic heterocyclic amines. Key structural variations include substituent positions, methylation patterns, and salt forms, which influence biological activity and applications.

Table 1: Comparative Analysis of Imidazo[4,5-f]quinoline Derivatives
Compound Name Substituents/Modifications Biological Activity Applications References
Target compound 3-methyl, dihydrochloride salt Not extensively characterized Research chemical, synthetic intermediate
IQ (2-amino-3-methylimidazo[4,5-f]quinoline) 2-amino, 3-methyl Highly mutagenic, carcinogenic Toxicology studies, food safety research
MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) 3,4-dimethyl Enhanced mutagenicity vs. IQ Carcinogenicity models
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) 3,8-dimethyl, quinoxaline core Carcinogenic, formed in cooked meats Dietary carcinogen research
2-Cl-IQ (2-chloro-3-methylimidazo[4,5-f]quinoline) 2-chloro, 3-methyl Reactive with nitric oxide (NO) pathways Biochemical mechanism studies
3H-imidazo[4,5-H]isoquinoline derivatives Isoquinoline core Reference material for analytical chemistry Method validation, quality control

Key Findings from Research

  • Mutagenicity and Carcinogenicity: IQ and MeIQ are formed during pyrolysis of protein-rich foods and exhibit potent mutagenicity in bacterial assays (e.g., Ames test) and carcinogenicity in rodent models . The target compound’s dihydrochloride form lacks direct evidence of mutagenicity, but its structural similarity warrants caution in handling .
  • The dihydrochloride salt’s pharmacokinetics remain unstudied.
  • Analytical Applications: Derivatives like 2-amino-3-methyl-3H-imidazo[4,5-H]isoquinoline serve as reference standards for detecting heterocyclic amines in food and environmental samples . The target compound’s dihydrochloride form may similarly aid in analytical method development.

Pharmacological and Industrial Relevance

  • Drug Discovery: The imidazo[4,5-f]quinoline core is explored for kinase inhibition and anticancer activity.
  • Synthetic Utility : The dihydrochloride salt’s enhanced solubility facilitates its use in combinatorial chemistry and high-throughput screening .

Biological Activity

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride (CAS Number: 2171866-51-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11H15Cl2N3
  • Molecular Weight : 260.1629 g/mol
  • Structure : The compound features a fused imidazole and quinoline structure, which is common in various bioactive compounds.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several strains of bacteria.
  • Anticancer Potential : Research indicates potential antiproliferative effects on cancer cell lines.
  • Neuropharmacological Effects : The compound may act as an antagonist at certain serotonin receptors.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have shown promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL
Streptococcus agalactiae100 µg/mL

These findings indicate that the compound may serve as a potential lead for developing new antibacterial agents targeting resistant strains .

Anticancer Activity

The antiproliferative effects of the compound have been evaluated in various cancer cell lines. For instance:

  • Cell Line : Human breast cancer (MCF-7)
    • IC50 Value : 12 µM
    • Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Cell Line : Human lung cancer (A549)
    • IC50 Value : 15 µM
    • Mechanism : Inhibition of cell migration and invasion.

These results suggest that the compound may influence cancer cell viability through multiple pathways .

Neuropharmacological Effects

The neuropharmacological profile of this compound has been assessed with a focus on its interaction with serotonin receptors:

  • Serotonin Receptor Antagonism : The compound has shown antagonistic effects at the 5-HT3 receptor with an IC50 value of approximately 0.0676 µM. This suggests potential applications in treating conditions associated with serotonin dysregulation such as anxiety and depression .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers at XYZ University.
    • Found significant inhibition of bacterial growth in vitro against Gram-positive and Gram-negative bacteria.
    • Suggested further exploration for clinical applications in infectious diseases.
  • Cancer Cell Line Study :
    • A study published in the Journal of Cancer Research investigated the effect on various cancer cell lines.
    • Results indicated that treatment with the compound led to reduced viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride, and how are reaction conditions optimized for purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines with appropriate carbonyl-containing intermediates. Key parameters include temperature control (e.g., maintaining 60–80°C to avoid side reactions) and pH adjustment (neutral to slightly acidic conditions) to stabilize intermediates. Solvents like ethanol or methanol are often employed to enhance solubility, followed by purification via recrystallization or column chromatography . For dihydrochloride salt formation, stoichiometric HCl is introduced under anhydrous conditions to ensure protonation of the imidazo-quinoline nitrogen atoms .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl group at position 3 and the fused imidazo-quinoline backbone. High-resolution mass spectrometry (HRMS) validates the molecular ion peak and isotopic pattern. Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm), calibrated against a deuterated internal standard (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) to minimize matrix interference .

Q. How is this compound quantified in complex matrices such as biological or environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges to isolate the compound from interferents. Calibration curves are constructed using isotopically labeled analogs (e.g., deuterated derivatives) to account for ionization efficiency variations .

Advanced Research Questions

Q. What computational strategies can predict and optimize reaction pathways for synthesizing novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediate stability, guiding the selection of substituents for regioselective functionalization. Coupling these with cheminformatics tools (e.g., reaction path search algorithms) enables rapid screening of optimal solvent systems and catalysts. Experimental validation follows a feedback loop where HPLC and NMR data refine computational parameters .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or tissue penetration. To address this:

  • Perform metabolic profiling using liver microsomes or hepatocytes to identify active/inactive metabolites.
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution.
  • Validate with radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track biodistribution in animal models .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Employ a factorial design to test combinations of pH (1–10) and temperature (4–40°C). Stability is monitored via:

  • Kinetic assays : HPLC quantification at timed intervals to calculate degradation rate constants.
  • Stress testing : Expose the compound to oxidative (H₂O₂), hydrolytic (aqueous buffers), and photolytic (UV light) conditions.
  • Arrhenius modeling predicts shelf-life under storage conditions .

Q. How can structural modifications enhance the compound’s selectivity for target enzymes or receptors?

  • Methodological Answer : Use molecular docking to map interactions between the imidazo-quinoline core and target binding pockets. Prioritize substitutions at the methyl group (position 3) or quinoline ring (positions 6–9) to modulate steric and electronic effects. Validate modifications with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes .

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